molecular formula C20H21NO5 B1237004 10-酮纳洛酮 CAS No. 96445-14-6

10-酮纳洛酮

货号: B1237004
CAS 编号: 96445-14-6
分子量: 355.4 g/mol
InChI 键: MLHMRULRADVYER-FUMNGEBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Ketonaltrexone is a potential degradation product of naltrexone hydrochloride. This certified solution standard is appropriate for use in LC/MS or GC/MS applications such as impurity identification in naltrexone formulations. Naltrexone is a pharmaceutical opioid receptor antagonist used in the treatment of alcohol and opioid dependence.

科学研究应用

阿片受体研究

10-酮纳洛酮已用于研究阿片受体,特别是由于其与κ和μ受体的相互作用。 研究表明,10-酮纳洛酮在μ位点的效力低于纳洛酮,并且对κ和δ位点的亲和力最小 。这表明它可能用于探索阿片受体功能和开发具有更少副作用的新阿片拮抗剂。

药理学研究

在药理学中,10-酮纳洛酮用作参考化合物来了解阿片的结构-活性关系 。它与其他阿片类药物相比的功效改变提供了对阿片受体分子动力学的见解,并有助于设计可以选择性靶向特定阿片通路药物的药物。

神经科学

10-酮纳洛酮有助于神经科学研究,通过帮助描述参与疼痛和成瘾的神经通路 。它对阿片受体的差异结合有助于绘制神经回路图,并可能导致针对成瘾和疼痛管理的新疗法,绕过阿片系统。

生物化学研究

用10-酮纳洛酮进行的生物化学实验有助于了解阿片效应的生化基础。 研究表明,在阿片类药物中引入10-酮基团会降低其在所有结合位点的效应,这对于开发更安全的阿片衍生物至关重要 .

毒理学

在毒理学研究中,10-酮纳洛酮可用于研究阿片类药物及其代谢物的毒性作用。 通过将其毒性特征与其他阿片类药物进行比较,研究人员可以更好地了解阿片类药物使用和滥用的安全方面 .

公共卫生

涉及10-酮纳洛酮的研究也对公共卫生有影响,特别是在阿片类药物滥用和过量服用方面。 了解其药效学可以为旨在减少阿片类药物成瘾造成的危害的政策和干预措施提供信息 .

生物技术进步

最后,10-酮纳洛酮在生物技术进步中的作用与其在开发新型阿片类药物类似物中的潜力有关。 生物技术方法可以利用其结构来创造具有改善安全特性的新治疗剂 .

安全和危害

The safety data sheet for 10-Ketonaltrexone suggests that it may be hazardous if inhaled, and contact with skin or eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, it is advised to rinse the mouth and not induce vomiting .

作用机制

Target of Action

10-Ketonaltrexone is a derivative of naltrexone , a well-known opioid antagonist. The primary targets of naltrexone, and by extension 10-Ketonaltrexone, are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

10-Ketonaltrexone, like naltrexone, is believed to act as an antagonist at mu-opioid receptors . This means it binds to these receptors but does not activate them. Instead, it blocks them, preventing activation by opioid agonists. This can result in a reduction of the effects associated with opioid agonists, such as analgesia, euphoria, and physical dependence .

Biochemical Pathways

Naltrexone’s antagonistic action at mu-opioid receptors can disrupt the normal functioning of the endogenous opioid system . This can have downstream effects on various physiological processes, including pain perception, mood regulation, and stress response .

Pharmacokinetics

Naltrexone, from which 10-ketonaltrexone is derived, is known to be rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged

Result of Action

Studies suggest that the introduction of the 10-keto group in naltrexone and oxymorphone diminished opioid effects at all binding sites . This suggests that 10-Ketonaltrexone may have less potency than naltrexone at mu-opioid receptors .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

生化分析

Biochemical Properties

10-Ketonaltrexone plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that 10-Ketonaltrexone has diminished opioid effects at mu, kappa, and delta binding sites compared to naltrexone . This interaction is crucial as it highlights the compound’s potential in modulating opioid receptor activity.

Cellular Effects

10-Ketonaltrexone affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, 10-Ketonaltrexone has shown reduced potency in brain binding assays and bioassays in the myenteric plexus longitudinal muscle preparation of the guinea pig ileum and the mouse vas deferens . This indicates its potential impact on cellular signaling and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Ketonaltrexone change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that 10-Ketonaltrexone is a potential degradation product of naltrexone hydrochloride, which may influence its stability and efficacy in various experimental conditions .

Dosage Effects in Animal Models

The effects of 10-Ketonaltrexone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

10-Ketonaltrexone is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall activity and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 10-Ketonaltrexone within cells and tissues involve various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that 10-Ketonaltrexone is transported and distributed in a manner similar to other opioid receptor antagonists .

Subcellular Localization

The subcellular localization of 10-Ketonaltrexone is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization influences its interaction with receptors and other biomolecules, affecting its overall efficacy .

属性

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914505
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96445-14-6
Record name 10-Ketonaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-OXONALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ketonaltrexone
Reactant of Route 2
Reactant of Route 2
10-Ketonaltrexone
Reactant of Route 3
10-Ketonaltrexone
Reactant of Route 4
Reactant of Route 4
10-Ketonaltrexone
Reactant of Route 5
10-Ketonaltrexone
Reactant of Route 6
Reactant of Route 6
10-Ketonaltrexone
Customer
Q & A

Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?

A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []

Q2: What led researchers to investigate 10-Ketonaltrexone?

A2: The development of 10-Ketonaltrexone stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. 10-Ketonaltrexone and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。